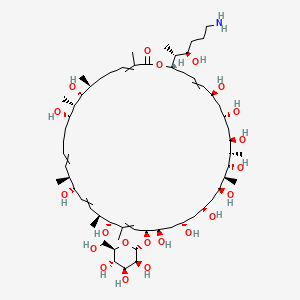

Desertomycin A

Descripción general

Descripción

La Desertomicina A es un antibiótico macrólido producido por la actinobacteria Streptomyces. Pertenece a una familia de compuestos conocidos por sus grandes anillos de lactona y sus potentes propiedades antimicrobianas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La Desertomicina A se suele aislar del caldo de fermentación de las especies de Streptomyces. El proceso de fermentación consiste en cultivar las bacterias en un medio rico en nutrientes en condiciones controladas. Después de la fermentación, el compuesto se extrae mediante disolventes orgánicos y se purifica mediante técnicas cromatográficas .

Métodos de producción industrial

La producción industrial de Desertomicina A implica procesos de fermentación a gran escala. El caldo de fermentación se somete a pasos de extracción y purificación para aislar el compuesto. Los avances en la tecnología de fermentación y la optimización de las condiciones de cultivo han mejorado el rendimiento y la eficiencia de la producción de Desertomicina A .

Análisis De Reacciones Químicas

Acid Hydrolysis and Degradation

Mild acid hydrolysis of desertomycin A (C₆₁H₁₀₉NO₂₁) cleaves specific glycosidic bonds, yielding mannose as a primary monosaccharide product . This reaction confirms the presence of a mannose moiety in its structure. Notably, earlier reports erroneously suggested glutamic acid as a hydrolysis product, but mass spectrometry and chromatographic analyses have disproven this .

Table 1: Hydrolysis Products of this compound

| Reaction Conditions | Products Detected | Key Observations |

|---|---|---|

| 0.1 M HCl, 80°C, 2h | Mannose | No amino acids detected |

Biosynthetic Modifications

This compound serves as a biosynthetic precursor in the desertomycin family. During fermentation by Streptoverticillium baldacii, it undergoes sequential enzymatic transformations :

-

Oxidative Deamination :

this compound (C₆₁H₁₀₉NO₂₁) loses its amino group to form oasomycin F (C₆₁H₁₀₇O₂₂), reducing molecular weight by 18 Da . -

Lactonization :

Oasomycin F undergoes intramolecular esterification, forming oasomycin B (C₆₁H₁₀₆O₂₁) with a contracted lactone ring . -

Demannosylation :

Late-stage fermentation removes the mannose residue via enzymatic cleavage, yielding aglycone derivatives .

Table 2: Biosynthetic Pathway of this compound Derivatives

| Compound | Molecular Formula | Key Transformation |

|---|---|---|

| This compound | C₆₁H₁₀₉NO₂₁ | Parent compound |

| Oasomycin F | C₆₁H₁₀₇O₂₂ | Oxidative deamination |

| Oasomycin B | C₆₁H₁₀₆O₂₁ | Lactonization |

| Desertomycin Aglycone | C₅₅H₉₉NO₁₈ | Demannosylation |

Derivatization and Structural Modifications

This compound’s structure allows targeted chemical modifications:

-

Acetylation :

Desertomycin H, a natural derivative, forms via acetylation at the C-46 position. This introduces an acetamide group (δH 1.92, δC 22.6), confirmed by HMBC correlations between H-46 (δH 3.15) and the acetamide carbonyl (δC 173.2) . -

Side-Chain Functionalization :

The polyketide backbone’s hydroxyl and carbonyl groups enable site-specific reactions, such as esterification or oxidation, though detailed protocols remain proprietary .

Stability Under Physiological Conditions

This compound remains stable in neutral aqueous solutions but degrades in acidic environments (pH < 4) via lactone ring hydrolysis. Alkaline conditions (pH > 9) induce deacetylation and epoxide ring-opening reactions .

Aplicaciones Científicas De Investigación

Chemistry

Desertomycin A serves as a model compound for studying macrolide synthesis and structure-activity relationships. Its unique structure allows researchers to explore the mechanisms of action and develop new derivatives with improved efficacy.

Biology

The compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria. It has been shown to inhibit the growth of pathogens such as Staphylococcus aureus and Enterococcus faecium while demonstrating limited activity against Gram-negative bacteria like Escherichia coli at certain concentrations .

Medicine

Research indicates that this compound has potential applications in treating antibiotic-resistant infections and exhibits cytotoxic effects on various cancer cell lines. In vitro studies have demonstrated its ability to inhibit the viability of leukemic cells and other tumor cell lines, making it a candidate for further investigation in cancer therapy .

Data Table: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Enterococcus faecium | 64 µg/mL |

| Escherichia coli | >128 µg/mL |

| Streptococcus mutans | 16 µg/mL |

Case Study 1: Antimycobacterial Activity

A study highlighted the anti-Mycobacterium tuberculosis activity of this compound, with an effective concentration (EC50) of 25 µg/mL. Molecular docking analyses revealed that this compound binds effectively to key proteins involved in the bacterial survival pathways, suggesting its potential as a therapeutic agent against tuberculosis .

Case Study 2: Cytotoxic Effects on Cancer Cells

In a separate investigation, this compound was tested against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and colon carcinoma (DLD-1). The results indicated a significant reduction in cell viability at concentrations as low as 5 µM, demonstrating its potential as an anticancer agent .

Mecanismo De Acción

La Desertomicina A ejerce sus efectos uniéndose a los ribosomas bacterianos e inhibiendo la síntesis de proteínas. Esta acción interrumpe el crecimiento y la replicación de las bacterias, lo que lleva a su muerte. El compuesto se dirige a vías moleculares específicas implicadas en la síntesis de proteínas, lo que lo hace eficaz contra una amplia gama de patógenos bacterianos .

Comparación Con Compuestos Similares

La Desertomicina A es única entre los macrólidos debido a su gran anillo de lactona y sus cadenas laterales específicas. Los compuestos similares incluyen:

Desertomicina B: Otro miembro de la familia de la Desertomicina con propiedades antimicrobianas similares.

Primicina: Un macrólido relacionado con un espectro de actividad diferente.

Marginolactonas: Compuestos con similitudes estructurales a la Desertomicina A pero que difieren en sus actividades biológicas.

Actividad Biológica

Desertomycin A is a notable antibiotic compound produced by the actinobacterium Streptomyces sp. It has garnered attention due to its significant biological activities, particularly against various pathogenic bacteria and its potential applications in treating infections, including those caused by multidrug-resistant strains. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by its complex macrolide structure, which contributes to its antimicrobial properties. The molecular formula is C₁₉H₃₃N₃O₅S, with a molecular weight of approximately 403.55 g/mol. The presence of specific functional groups in its structure is critical for its biological activity.

Antimicrobial Activity

1. Antibacterial Efficacy

This compound exhibits potent antibacterial activity primarily against Gram-positive bacteria. The following table summarizes its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Enterococcus faecium | 16 µg/mL |

| Streptococcus mutans | 64 µg/mL |

| Escherichia coli | >128 µg/mL (no significant activity) |

Research indicates that this compound has no measurable activity against Gram-negative bacteria at concentrations below 128 µg/mL, likely due to the structural differences in their cell walls compared to Gram-positive bacteria .

2. Anti-Mycobacterial Activity

This compound has shown promising results against Mycobacterium tuberculosis. In a study assessing its efficacy, this compound demonstrated an EC50 value of 25 µg/mL, comparable to some clinically used antibiotics. Molecular docking studies revealed that it binds effectively to key proteins involved in the pathogenicity of M. tuberculosis, indicating a potential mechanism of action .

Cytotoxicity Studies

While evaluating the cytotoxic effects of this compound, researchers conducted tests on several human cell lines:

| Cell Line | Viability at 5 µM (%) | Viability at 10 µM (%) |

|---|---|---|

| A549 (lung carcinoma) | 85 | 70 |

| DLD-1 (colon carcinoma) | 50 | 30 |

| MCF-7 (breast adenocarcinoma) | 45 | 20 |

| Healthy mammary fibroblasts | 100 | 95 |

These results indicate that while this compound exhibits significant antibacterial activity, it also possesses cytotoxic effects on certain cancer cell lines, raising considerations for its therapeutic applications .

The mechanism through which this compound exerts its antibacterial effects involves interference with bacterial protein synthesis. It is believed to inhibit ribosomal function, thereby preventing the growth and replication of susceptible bacteria. Additionally, its structural features allow it to penetrate bacterial membranes effectively .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Study on Multidrug-Resistant Strains : Research demonstrated that this compound retains efficacy against multidrug-resistant strains of Staphylococcus aureus, suggesting its utility in treating resistant infections .

- Combination Therapy Investigations : Preliminary studies indicate that combining this compound with other antibiotics may enhance its efficacy and reduce resistance development .

Q & A

Basic Research Questions

Q. What experimental methodologies are critical for the initial discovery and structural identification of Desertomycin A?

this compound was identified through genomic mining of Streptomyces flavofungini TRM90047, targeting biosynthetic gene clusters (BGCs) associated with antimicrobial activity. Structural elucidation employed HSQC-TOCSY NMR spectroscopy to resolve its 44-carbon macrolide structure, supported by high-resolution mass spectrometry (HRMS) . Key steps include:

- Genomic analysis : Screening for BGCs linked to polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS).

- Bioassay-guided fractionation : Isolating bioactive compounds using anti-Mycobacterium tuberculosis (M.tb) activity as a screening metric.

Q. How is the anti-M.tb efficacy of this compound quantified, and what thresholds define its bioactivity?

Anti-M.tb activity is measured via microplate alamarBlue assay (MABA) , reporting half-maximal effective concentration (EC50). This compound showed an EC50 of 25 µg/mL , comparable to first-line antibiotics like rifampicin. Bioactivity thresholds:

| Compound | EC50 (µg/mL) |

|---|---|

| This compound | 25 |

| Desertomycin 44-1 | 25 |

| Desertomycin 44-2 | 50 |

Advanced Research Questions

Q. How can researchers resolve discrepancies between in silico molecular docking predictions and in vitro bioactivity data for this compound?

Discrepancies often arise from protein flexibility or solvation effects not modeled in docking simulations. To address this:

- Perform ensemble docking using multiple protein conformations (e.g., from molecular dynamics simulations).

- Validate binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity . Example: this compound showed strong in silico binding to RpsL (ribosomal protein S12), but EC50 values suggest additional mechanisms, such as membrane disruption.

Q. What experimental designs are optimal for assessing this compound’s synergistic effects with existing tuberculosis therapies?

Use checkerboard assays to calculate fractional inhibitory concentration indices (FICIs):

- Combine this compound with rifampicin, isoniazid, or bedaquiline.

- Define synergy as FICI ≤ 0.5 and antagonism as FICI > 4.0 . Statistical rigor : Employ Bliss independence or Loewe additivity models to distinguish additive vs. synergistic interactions .

Q. How can researchers improve the yield of this compound during fermentation, and what parameters require optimization?

Critical parameters include:

- Carbon/nitrogen source ratios : Manipulate S. flavofungini metabolism to favor macrolide production.

- Precursor feeding : Add methylmalonyl-CoA precursors to enhance polyketide elongation.

- pH/temperature control : Maintain optimal ranges (e.g., pH 6.5–7.0, 28°C) to stabilize secondary metabolite synthesis .

Methodological and Data Analysis Questions

Q. What statistical frameworks are recommended for meta-analysis of this compound’s efficacy across heterogeneous preclinical studies?

Apply random-effects models to account for variability in study designs (e.g., differing MABA protocols). Use I² statistics to quantify heterogeneity:

- Low heterogeneity (I² < 25%): Fixed-effects models suffice.

- High heterogeneity (I² > 75%): Subgroup analyses by strain virulence or assay type .

Q. How should researchers address batch-to-batch variability in this compound bioactivity measurements?

Implement quality-by-design (QbD) principles :

- Standardize fermentation conditions using design of experiments (DoE) .

- Apply HPLC-PDA-MS for purity assessment (>95% by peak area).

- Use internal standards (e.g., erythromycin) to normalize bioactivity data .

Q. Contradiction and Reproducibility Challenges

Q. Why might this compound exhibit inconsistent activity against drug-resistant M.tb strains, and how can this be systematically evaluated?

Potential causes:

- Efflux pump upregulation : Test susceptibility in the presence of efflux inhibitors (e.g., verapamil).

- Target mutations : Sequence rpsL, rplC, and clpC1 in resistant strains to identify resistance-conferring SNPs . Validation workflow :

- Generate isogenic M.tb strains with candidate mutations.

- Compare this compound EC50 in wild-type vs. mutant strains .

Innovation and Knowledge Gap Questions

Q. What novel methodologies could elucidate this compound’s off-target effects in host cells?

- CRISPR-Cas9 screening : Identify host genes modulating this compound cytotoxicity.

- Metabolomic profiling : Use LC-MS/MS to detect disruptions in host lipid or nucleotide metabolism .

Q. How can researchers integrate multi-omics data to refine this compound’s mechanism of action (MoA)?

Combine transcriptomics (RNA-seq of treated M.tb), proteomics (pulse-SILAC), and metabolomics (untargeted LC-MS) to construct MoA networks. Validate hubs via CRISPR interference (CRISPRi) .

Propiedades

IUPAC Name |

(7S,8R,9S,10S,15S,16S,19S,20R,23S,24R,26S,28S,30S,31S,32R,33S,34R,36S,38S,42S)-42-[(2R,3R)-6-amino-3-hydroxyhexan-2-yl]-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H109NO21/c1-32-15-10-11-19-47(70)38(7)55(75)33(2)16-12-17-35(4)60(80)81-51(37(6)46(69)20-14-24-62)21-13-18-41(64)26-42(65)28-48(71)39(8)56(76)40(9)49(72)29-43(66)27-44(67)30-50(73)52(25-36(5)54(74)34(3)22-23-45(32)68)82-61-59(79)58(78)57(77)53(31-63)83-61/h10,13,15,17-18,22-23,25,32-34,37-59,61,63-79H,11-12,14,16,19-21,24,26-31,62H2,1-9H3/t32-,33-,34-,37+,38-,39-,40-,41+,42-,43-,44-,45-,46+,47-,48+,49-,50+,51-,52-,53+,54+,55+,56-,57+,58-,59-,61-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKPDQSQJNFFSAS-BMFWIKAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC=C(C(=O)OC(CC=CC(CC(CC(C(C(C(C(CC(CC(CC(C(C=C(C(C(C=CC(C(C=CCCC(C(C1O)C)O)C)O)C)O)C)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)C(C)C(CCCN)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC=C(C(=O)O[C@@H](CC=C[C@H](C[C@@H](C[C@H]([C@@H]([C@@H]([C@H]([C@H](C[C@H](C[C@@H](C[C@H]([C@H](C=C([C@@H]([C@H](C=C[C@@H]([C@H](C=CCC[C@@H]([C@@H]([C@@H]1O)C)O)C)O)C)O)C)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)[C@H](C)[C@@H](CCCN)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H109NO21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1192.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.